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Abstract

Nerisopam (GYKI-52322, EGIS-6775) is a psychoactive compound belonging to the 2,3-
benzodiazepine class, structurally related to tofisopam.[1][2] Unlike classical 1,4-
benzodiazepines, Nerisopam exhibits a unique pharmacological profile with potent anxiolytic
and neuroleptic effects observed in animal studies, without the typical sedative and muscle-
relaxant properties associated with its class.[1][2] Its development was halted in Phase I clinical
trials.[3] This document provides a comprehensive overview of the structural, chemical, and
pharmacological properties of Nerisopam, including its complex mechanism of action,
pharmacokinetic profile, and relevant experimental methodologies.

Structural and Chemical Properties

Nerisopam is an achiral molecule with the systematic IUPAC name 4-(7,8-dimethoxy-4-methyl-
5H-2,3-benzodiazepin-1-yl)aniline. Its core structure is a 2,3-benzodiazepine ring system.

Identifiers and Descriptors
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The following table summarizes the key chemical identifiers and structural descriptors for

Nerisopam.

Property Value Reference
4-(7,8-dimethoxy-4-methyl-5H-

IUPAC Name o 3
2,3-benzodiazepin-1-yl)aniline

CAS Number 102771-12-0

Molecular Formula C1sH19N302

Molecular Weight 309.37 g/mol
CC1=NN=C(C2=CC(=C(C=C2

Canonical SMILES C1)OC)OC)C3=CC=C(C=C3)
N
WWQDEXGFYVSTCX-

InChl Key
UHFFFAOYSA-N

Synonyms GYKI-52322, EGIS-6775

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Nerisopam are not widely
available in the public literature. The table below presents computed properties.

Property Value (Computed) Source

XLogP3 2.8 PubChem
Hydrogen Bond Donors 1 PubChem
Hydrogen Bond Acceptors 4 PubChem
Rotatable Bond Count 3 PubChem
Topological Polar Surface Area  69.2 A2 PubChem
Formal Charge 0 PubChem
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Pharmacological Profile

Nerisopam's mechanism of action is multifaceted and distinct from typical benzodiazepines. It
does not appear to act on the classical benzodiazepine binding site of the GABA-A receptor.
Instead, its effects are likely mediated through a combination of non-competitive AMPA receptor
antagonism and phosphodiesterase (PDE) inhibition.

Mechanism of Action

» AMPA Receptor Antagonism: As a 2,3-benzodiazepine, Nerisopam is part of a class of
compounds known to act as non-competitive antagonists of the a-amino-3-hydroxy-5-methyl-
4-isoxazolepropionic acid (AMPA) receptor. This action is believed to contribute to its
neuroleptic and anxiolytic effects by modulating fast excitatory synaptic transmission in the
central nervous system. These antagonists bind to an allosteric site, disrupting the
conformational change required for channel opening after glutamate binds.

e Phosphodiesterase (PDE) Inhibition: Related 2,3-benzodiazepines, such as tofisopam, have
been shown to be selective inhibitors of phosphodiesterase isoenzymes. PDE inhibitors
prevent the degradation of cyclic adenosine monophosphate (CAMP) and cyclic guanosine
monophosphate (cGMP), important second messengers involved in various signaling
pathways, including those that regulate neuronal function and inflammation. This mechanism
may also contribute to the anxiolytic and cognitive-enhancing profile of this drug class.

o GABAergic System: While some sources describe Nerisopam as a GABA receptor agonist,
this is likely an indirect or downstream effect of its primary mechanisms. The anxiolytic
properties may stem from a modulation of the overall balance between excitatory
(glutamatergic) and inhibitory (GABAergic) neurotransmission.

The diagram below illustrates the proposed multi-target mechanism of action for Nerisopam.
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Caption: Proposed multi-target mechanism of action for Nerisopam.

Pharmacokinetics

A human Phase | study of Nerisopam revealed key pharmacokinetic characteristics. The
compound is rapidly absorbed and its pharmacokinetics can be described by a two-
compartment model. A significant feature is its metabolism via polymorphic acetylation, leading
to the N-acetyl metabolite, EGIS-7649. This results in significant variability in plasma
concentrations between individuals, depending on whether they are "slow" or "fast" acetylators.

o Absorption: Rapidly absorbed.

o Metabolism: Undergoes significant first-pass metabolism. The primary metabolic pathway is
N-acetylation, which is subject to genetic polymorphism. Fast acetylators exhibit lower
plasma levels of Nerisopam and higher levels of its N-acetyl metabolite compared to slow
acetylators.

 Distribution: Follows a two-compartment model.

o Elimination: The elimination phase is reportedly parallel for both the parent drug and its N-
acetyl metabolite.

The following table summarizes the known pharmacokinetic characteristics. Quantitative
parameters like half-life (t%2), volume of distribution (Vd), and clearance (CL) are not detailed in
available literature.
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Parameter Observation Reference
Model Two-compartment open model
Absorption Rapid

Significant first-pass
metabolism via polymorphic N-
acetylation to EGIS-7649 (N-

acetyl metabolite)

Metabolism

Plasma concentrations (Cmax,
] o AUC) differ significantly
Phenotypic Variation
between slow and fast

acetylator phenotypes

Experimental Protocols

Specific, detailed protocols for the original synthesis and analysis of Nerisopam are not readily
available. However, based on methodologies used for related 2,3-benzodiazepines and their
targets, the following sections describe representative experimental protocols.

Synthesis of 2,3-Benzodiazepine Analogs

The synthesis of 2,3-benzodiazepine derivatives often involves multi-step chemical reactions. A
general approach may include Friedel-Crafts acylation followed by cyclization and subsequent
reduction steps.

Example Protocol: Pd-Catalyzed Hydrogenation for C=N Bond Reduction

o Preparation: The 2,3-benzodiazepin-1-one precursor is dissolved in methanol in a round-
bottomed flask.

 Acidification: An aqueous solution of hydrochloric acid is added to the mixture to improve the
solubility of the substrate.

o Catalyst Addition: 10% Palladium on carbon (Pd/C) is added as the catalyst.
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e Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere at room
temperature and atmospheric pressure, with continuous stirring.

e Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, the catalyst is removed by filtration. The solvent is evaporated
under reduced pressure, and the resulting residue is purified, typically by column
chromatography, to yield the final 2,3,4,5-tetrahydro-1H-2,3-benzodiazepine product.

Radioligand Binding Assay (Competitive)

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a
specific receptor. Although Nerisopam does not bind to the classical benzodiazepine site, a
similar protocol could be adapted to investigate its interaction with other potential targets. The
following is a generalized protocol for a filtration-based competitive binding assay.

o Membrane Preparation: Target tissue (e.g., rat cerebral cortex) is homogenized in a cold
lysis buffer (e.g., 50mM Tris-HCI, pH 7.4). The homogenate is centrifuged to pellet the
membranes, which are then washed and resuspended in a fresh assay buffer. Protein
concentration is determined using a standard method (e.g., BCA assay).

o Assay Setup: The assay is performed in a 96-well plate. To each well, the following are
added in sequence:

o Assay buffer.
o Arange of concentrations of the unlabeled test compound (Nerisopam).

o Afixed concentration of a suitable radioligand (e.qg., [*H]-flumazenil for the BZD site, or
another specific ligand for AMPA receptors).

o The prepared membrane homogenate to initiate the binding reaction.

 Incubation: The plate is incubated (e.g., 30-60 minutes at 30°C) with gentle agitation to allow
the binding to reach equilibrium.

o Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter
(e.g., GF/C), which traps the membranes with bound radioligand. Unbound radioligand
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passes through the filter.

o Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining
unbound radioligand.

o Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity
trapped on each filter is measured using a scintillation counter.

o Data Analysis: Non-specific binding is determined in the presence of a high concentration of
a known ligand and subtracted from total binding to yield specific binding. The concentration
of the test compound that inhibits 50% of specific binding (IC50) is calculated. The Ki value is
then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the
radioligand concentration and Kd is its dissociation constant.

The workflow for this experimental protocol is visualized below.
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Caption: Generalized workflow for a competitive radioligand binding assay.

Conclusion

Nerisopam is a 2,3-benzodiazepine with a unique and complex pharmacological profile that
distinguishes it from classical 1,4-benzodiazepines. Its anxiolytic and neuroleptic activities likely
arise from a combination of non-competitive AMPA receptor antagonism and
phosphodiesterase inhibition, rather than direct action at the GABA-A benzodiazepine site. Its
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pharmacokinetics are characterized by rapid absorption and polymorphic N-acetylation, which
introduces significant inter-individual variability. While clinical development did not proceed, the
distinct mechanism of action of Nerisopam and related 2,3-benzodiazepines continues to
make them valuable tools for neuroscience research and potential scaffolds for the
development of novel therapeutics for anxiety and other CNS disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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